molecular formula C19H14ClN3O3S2 B2813330 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 899734-00-0

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2813330
CAS No.: 899734-00-0
M. Wt: 431.91
InChI Key: QNAXDEATACHYBZ-UHFFFAOYSA-N
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Description

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a unique combination of a benzo[e][1,2,4]thiadiazine ring system and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzo[e][1,2,4]thiadiazine Ring: This step often starts with the chlorination of a suitable precursor to introduce the chlorine atom at the 7-position. The precursor is then subjected to cyclization reactions to form the benzo[e][1,2,4]thiadiazine ring system.

    Introduction of the Thio Group: The thiol group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the chlorinated benzo[e][1,2,4]thiadiazine intermediate.

    Acetamide Formation: The final step involves the reaction of the thiolated intermediate with naphthalen-1-yl acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chlorine atom in the benzo[e][1,2,4]thiadiazine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while nucleophilic substitution at the chlorine atom would yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, making it a potential candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine derivatives: These compounds share the core benzo[e][1,2,4]thiadiazine structure but differ in the substituents attached to the ring.

    Naphthalene derivatives: Compounds that feature the naphthalene moiety but differ in the functional groups attached to it.

Uniqueness

The uniqueness of 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide lies in its combination of the benzo[e][1,2,4]thiadiazine and naphthalene structures. This dual functionality can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S2/c20-13-8-9-16-17(10-13)28(25,26)23-19(22-16)27-11-18(24)21-15-7-3-5-12-4-1-2-6-14(12)15/h1-10H,11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAXDEATACHYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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